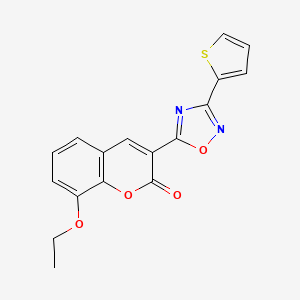

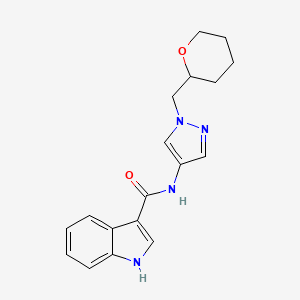

![molecular formula C21H24FN3O2S2 B2528394 2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686773-02-4](/img/structure/B2528394.png)

2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a heterocyclic molecule that appears to be related to a class of compounds with a wide spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The compound's structure suggests it may have potential as a therapeutic agent, given the biological relevance of its functional groups and heterocyclic core.

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using reactions with phenacyl bromide derivatives to yield various substituted pyrimidin-4(3H)-ones . Additionally, the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, which share a similar pyrimidine core with the compound , has been achieved through oxidative addition reactions using iodine, ethanol, and water . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic methods and quantum chemical calculations. For instance, the molecular structure, hydrogen-bonded interactions, and spectroscopic properties of a novel anti-COVID-19 molecule with a similar sulfanyl pyrimidine structure have been characterized, providing insights into the geometry and electronic properties of such compounds . This suggests that the compound may also exhibit interesting structural and electronic features relevant to its biological activity.

Chemical Reactions Analysis

The chemical reactivity of sulfanyl pyrimidin-4(3H)-one derivatives is likely to be influenced by the presence of the sulfanyl group and the heterocyclic pyrimidine core. These functional groups can participate in various chemical reactions, potentially leading to the formation of new derivatives with varied biological activities . The synthesis of related compounds has involved reactions with aryl thiols and deprotection of amino groups, indicating a rich chemistry that could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are crucial for their potential therapeutic applications. The solubility, stability, and hydrogen-bonding capabilities of the compound can affect its bioavailability and interaction with biological targets. The related compounds have been analyzed for their drug likeness based on Lipinski's rule and their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity . These analyses are essential for understanding the potential of the compound as a drug candidate.

Applications De Recherche Scientifique

Thienopyrimidine Derivatives as Enzyme Inhibitors

Research on thienopyrimidine derivatives has revealed their potential as enzyme inhibitors. A study by Gangjee et al. (2008) synthesized compounds with a 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, demonstrating potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee, Qiu, Li, & Kisliuk, 2008). These findings underscore the importance of thienopyrimidine derivatives in designing new therapeutics targeting these critical enzymes involved in DNA synthesis and repair.

Antitumor and Antimicrobial Applications

Several studies have explored the synthesis of thienopyrimidine derivatives for their antitumor and antimicrobial properties. For instance, Azab, Youssef, and El-Bordany (2013) focused on creating heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013). This research suggests the potential of thienopyrimidine derivatives in developing new antibacterial agents.

Antifungal and Antibacterial Activity

Another facet of thienopyrimidine research involves evaluating their antifungal and antibacterial efficacy. Tiwari et al. (2018) reported on the synthesis of chromone-pyrimidine coupled derivatives, showcasing notable antimicrobial activities and highlighting their utility in medicinal chemistry (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Synthetic Methodologies and Chemical Properties

The synthesis and characterization of thienopyrimidine derivatives are crucial for their application in scientific research. Evdokimov et al. (2006) detailed a one-step, three-component synthesis method for creating 2-amino-3,5-dicyano-6-sulfanylpyridines and corresponding 1,4-dihydropyridines, offering insight into efficient synthesis techniques for these compounds (Evdokimov, Magedov, Kireev, & Kornienko, 2006).

Propriétés

IUPAC Name |

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2S2/c1-2-15-5-3-4-11-24(15)18(26)13-29-21-23-17-10-12-28-19(17)20(27)25(21)16-8-6-14(22)7-9-16/h6-9,15H,2-5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAPBUZLYPCUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

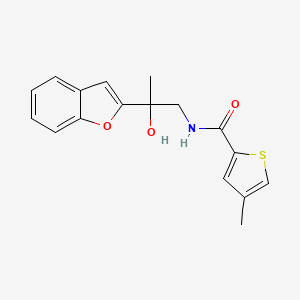

![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2528315.png)

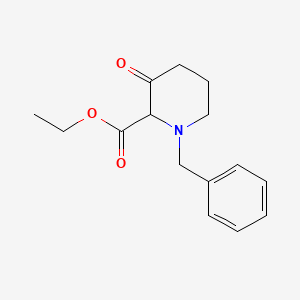

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B2528321.png)

![4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2528323.png)

![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2528328.png)

![1-[3-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazine-7-carbonyl)phenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2528330.png)

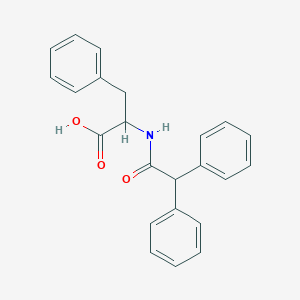

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)